3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Description
3-(4-Methylbenzamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-methylphenyl moiety. At the 3-position, it features a 4-methylbenzamido substituent. This structure combines aromatic rigidity (benzofuran) with amide-based hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and specific substituent interactions are critical. The compound’s molecular formula and weight are inferred as C₂₄H₂₁N₂O₃ and 385.44 g/mol, respectively, based on structural analogs .
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-7-11-17(12-8-15)23(27)26-21-19-5-3-4-6-20(19)29-22(21)24(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQTFZWPFHEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the intermediate, which is then cyclized to produce the benzofuran ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Microreactor systems can be employed to control reaction kinetics and enhance selectivity . These methods allow for the scalable production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the carboxamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran ring and carboxamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- Structural Differences: The amino group at the 3-position (vs.
- Physicochemical Impact: The amino group enhances solubility in polar solvents but may decrease metabolic stability due to oxidative susceptibility. Molecular weight is lower (~308.34 g/mol vs. 385.44 g/mol), influencing bioavailability.
- Applications: The amino analog’s simpler structure may favor rapid pharmacokinetics, while the target compound’s bulkier 4-methylbenzamido group could improve target selectivity in enzyme inhibition .
2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
- Core Heterocycle : Indole (N-containing) vs. benzofuran (O-containing). Indole’s electron-rich nature enhances π-π stacking, whereas benzofuran’s oxygen atom may participate in dipole interactions.
- Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) in the indole derivative contrasts with the 4-methylphenyl (electron-donating) group in the target compound, affecting electronic distribution and binding affinity.
- Molecular Weight: The indole derivative has a higher molecular weight (406.93 g/mol vs.
Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )
- Functional Groups : Hydroxamic acids (N-hydroxyamide) vs. carboxamides. Hydroxamic acids exhibit stronger metal-chelating properties (e.g., inhibition of metalloproteases), while carboxamides prioritize hydrogen bonding.
- Substituent Trends : Derivatives with 4-chlorophenyl groups (e.g., Compound 6) highlight the role of halogen substituents in enhancing lipophilicity and target engagement, a feature absent in the target compound’s 4-methylphenyl groups.
Patent-Based Carboxamide Derivatives ()
- Solid-State Forms : Patents emphasize crystalline polymorphs (e.g., trifluoroethyl-pyrrolidine carboxamide in ), suggesting that the target compound’s solid-state stability could be optimized for formulation.
- Substituent Diversity: Tosyloxy and morpholino groups in patented compounds () demonstrate the importance of sulfonate and heterocyclic moieties in modifying solubility and pharmacokinetics, areas where the target compound’s methyl groups may limit versatility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzofuran | 4-Methylbenzamido, 4-methylphenyl | 385.44 | Planar aromaticity, moderate lipophilicity |
| 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | Benzofuran | Amino, 4-methylphenyl | 308.34 | Higher solubility, lower stability |
| 2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide | Indole | Benzylsulfanyl, 4-chlorophenyl | 406.93 | Electron-rich core, halogen-enhanced binding |
| N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) | Cyclohexane | Hydroxamic acid, 4-chlorophenyl | 252.73 | Metal chelation, high polarity |
Table 2: Substituent Impact on Bioactivity
Research Findings and Implications
- Biological Relevance: Unlike hydroxamic acids (), the target compound lacks metal-chelating capacity but may excel in targeting non-metalloenzyme systems (e.g., kinase inhibitors).
- Patent Landscape : The emphasis on solid-state forms in suggests that polymorph screening could enhance the target compound’s developmental viability .
Biological Activity
The compound 3-(4-Methylbenzamido)-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{19}H_{20}N_{2}O_{2}
- Molecular Weight : 312.38 g/mol
- CAS Number : Not widely reported; however, related compounds can be referenced for structural comparisons.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific activity of this compound remains under investigation, but several key findings from related studies provide insight into its potential effects.
1. Antitumor Activity
Studies on benzamide derivatives have shown promising antitumor activities. For instance, compounds that share structural characteristics with the target compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | Breast Cancer | 5.0 | |
| Benzamide Derivative B | Lung Cancer | 10.0 | |
| Target Compound | TBD | TBD | Ongoing Research |
The proposed mechanisms of action for benzamide derivatives often involve:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on MMP Inhibition : A series of thiazole derivatives were synthesized and evaluated for their MMP inhibitory activity. The results indicated that certain structural features enhanced potency against MMPs, suggesting a similar approach could be applied to benzofuran derivatives like the target compound .
- Antitumor Efficacy in Preclinical Models : Research involving benzamide derivatives showed significant reduction in tumor size in xenograft models when treated with these compounds. The study emphasized the importance of substituent variations on biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
